molecular formula C7H12N2 B1282229 2-Piperidineacetonitrile CAS No. 85561-54-2

2-Piperidineacetonitrile

Cat. No. B1282229
CAS RN: 85561-54-2
M. Wt: 124.18 g/mol
InChI Key: NFZNSNZSCQCOCU-UHFFFAOYSA-N
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Description

2-Piperidineacetonitrile is a chemical compound that is related to piperidine, a six-membered ring with one nitrogen atom. Piperidine is a widely used building block in the synthesis of pharmaceuticals and organic compounds. The presence of the acetonitrile group in 2-piperidineacetonitrile suggests that it is a nitrile derivative of piperidine, which can be used in various chemical reactions to synthesize other complex molecules.

Synthesis Analysis

The synthesis of compounds related to 2-piperidineacetonitrile involves the use of piperidine as a catalyst or reactant. For instance, piperidine is used in the synthesis of optically active 4-hydroxyalk-2-enenitriles, where it reacts with aldehydes in acetonitrile to yield the desired products with good optical and chemical yields . Additionally, piperidine is utilized under solvent-free conditions to prepare intermediates that lead to serotonin 5-HT3 receptor antagonists . Moreover, piperidine is involved in the synthesis of molybdenum carbonyl complexes with dithiocarbamato ligands , indicating its versatility in coordination chemistry.

Molecular Structure Analysis

The molecular structure of compounds containing piperidine has been characterized using various analytical techniques. For example, X-ray crystallography has been used to determine the structure of a complex formed by piperidineacetic acid and p-hydroxybenzoic acid, revealing intricate hydrogen bonding patterns . Similarly, the structure of a piperidine derivative synthesized from malononitrile, 4-methoxybenzaldehyde, and piperidine has been confirmed by X-ray single crystal diffraction .

Chemical Reactions Analysis

Piperidine derivatives participate in a range of chemical reactions. They can act as catalysts in the synthesis of spiro[indoline-3,4'-quinoline]-3'-carbonitrile derivatives with antibacterial activity . Piperidine is also a reactant in a three-component synthesis of pyridine derivatives, showcasing its utility in multi-component reactions . Furthermore, piperidine forms complexes with naphthaleneacetic acid through hydrogen bonding, which can influence the properties and reactivity of the resulting compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and its derivatives can be inferred from their molecular structures and the nature of their substituents. For instance, the complexation of piperidineacetic acid with 2,4-dinitrophenol results in two non-equivalent complexes with different hydrogen bond lengths, which could affect their physical properties . The chemoenzymatic synthesis of (S)-2-cyanopiperidine, a key intermediate for various piperidine alkaloids, highlights the importance of stereochemistry in determining the physical and chemical properties of these compounds .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Anticancer Applications

    • Piperine and piperidine, two major alkaloids extracted from black pepper (Piper nigrum), have been observed to have therapeutic properties including anticancer potential .
    • Piperine has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
    • Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

Safety And Hazards

While specific safety data for 2-Piperidineacetonitrile was not found, it’s important to note that similar compounds, such as Piperidine and Acetonitrile, are classified as flammable liquids and have acute toxicity when swallowed, in contact with skin, or if inhaled .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-Piperidineacetonitrile, is an important task of modern organic chemistry . Furthermore, the pharmaceutical applications of synthetic and natural piperidines are being explored, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

2-piperidin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZNSNZSCQCOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10518126
Record name (Piperidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidineacetonitrile

CAS RN

85561-54-2
Record name (Piperidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Kyoo-hyun, LY Yeoul - Bulletin of the Korean Chemical Society, 1994 - koreascience.kr
… of both diastereoisomers of o-amino-2-piperidineacetonitrile 8. Protected 2-… 2-piperidineacetonitrile 6 was reacted with ammonia in methanol to give o-amino-2-piperidineacetonitrile …
Number of citations: 0 koreascience.kr
HN Hwi - Bulletin of the Korean Chemical Society, 1994 - koreascience.kr
… The a-hydroxy-2-piperidineacetonitrile 6 was reacted with ammonia in methanol to give a-amino-2-piperidineacetonitrile 8. In Cbz case, the formation of bicyclic carbamate 7 was …
Number of citations: 1 koreascience.kr
Z HORII, K MORIKAWA, I NINOMIYA - Chemical and Pharmaceutical …, 1969 - jstage.jst.go.jp
… A fraction of a mixture of cis- and trans-isomers obtained above was rechromatographed on silica—gel and obtained trans—3—methoxy—2—piperidineacetonitrile (XXVIIb) (180 mg, 9…
Number of citations: 25 www.jstage.jst.go.jp
堀井善一, 森川浩一, 二宮一弥 - Chemical and Pharmaceutical Bulletin, 1969 - jlc.jst.go.jp
… A fraction of a mixture of cis- and trans-isomers obtained above was rechromatographed on silica—gel and obtained trans—3—methoxy—2—piperidineacetonitrile (XXVIIb) (180 mg, 9…
Number of citations: 2 jlc.jst.go.jp
G GGGATCCC - Bull. Korean Chem. Soc, 1994 - koreascience.kr
… threo-N-Benzyl-o-amino-2-piperidineacetonitrile (threo-8b, 35%); "H-NMR (2M DCI/DO) 8 13… N-Benzyloxycarbonyl-a-amino-2-piperidineacetonitrile (diastereoisomer, 8b, 29%); "H-NMR …
Number of citations: 2 koreascience.kr

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